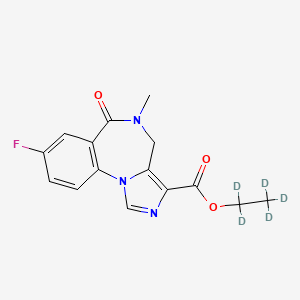

Flumazenil-D5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Flumazenil-d5 ist eine deuterierte Form von Flumazenil, einem selektiven Antagonisten des Gamma-Aminobuttersäure (GABA)-Rezeptors. Flumazenil wird häufig als Antidot bei Benzodiazepin-Überdosierungen und zur Umkehrung der sedierenden Wirkungen von Benzodiazepinen nach medizinischen Eingriffen eingesetzt . Die deuterierte Form, this compound, wird aufgrund ihrer Stabilität und ihrer ähnlichen chemischen Eigenschaften wie Flumazenil häufig als interner Standard in verschiedenen analytischen Anwendungen verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Flumazenil-d5 beinhaltet die Einbringung von Deuteriumatomen in das Flumazenil-Molekül. Eine gängige Methode ist die Deuterierung der Vorläuferverbindungen unter Verwendung deuterierter Reagenzien. So kann die Synthese beispielsweise die Verwendung deuterierter Lösungsmittel und Katalysatoren beinhalten, um Wasserstoffatome in der Flumazenil-Struktur durch Deuteriumatome zu ersetzen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt typischerweise den Richtlinien der Guten Herstellungspraxis (GMP), um die Reinheit und Qualität der Verbindung sicherzustellen. Automatisierte Syntheseplattformen, wie beispielsweise die Trasis AllinOne (AIO)-Plattform, werden verwendet, um Mehr-Patienten-Dosen der Verbindung herzustellen. Der Prozess beinhaltet ein einstufiges Verfahren ausgehend von deuteriertem Fluorid, über eine kupfervermittelte Fluorierung eines Boronsäureester-Vorläufers .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Flumazenil-d5 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Zu den häufigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt und können verschiedene Lösungsmittel, Temperaturen und Katalysatoren umfassen .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound oxidierte Derivate mit veränderten pharmakologischen Eigenschaften erzeugen, während die Reduktion zu reduzierten Derivaten mit unterschiedlichen chemischen Eigenschaften führen kann .

Wissenschaftliche Forschungsanwendungen

Flumazenil-d5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch kompetitive Hemmung der Benzodiazepin-Bindungsstelle am GABA/Benzodiazepin-Rezeptorkomplex. Diese Hemmung kehrt die Auswirkungen von Benzodiazepinen auf das zentrale Nervensystem um und wirkt somit als Antidot bei Benzodiazepin-Überdosierungen. Die beteiligten molekularen Zielstrukturen umfassen die GABA-Rezeptoren, die im Gehirn weit verbreitet sind und eine entscheidende Rolle bei der Regulierung der neuronalen Erregbarkeit spielen .

Wirkmechanismus

Flumazenil-d5 exerts its effects by competitively inhibiting the benzodiazepine binding site on the GABA/benzodiazepine receptor complex. This inhibition reverses the effects of benzodiazepines on the central nervous system, thereby acting as an antidote for benzodiazepine overdoses. The molecular targets involved include the GABA receptors, which are widely distributed in the brain and play a crucial role in regulating neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist aufgrund seiner deuterierten Natur einzigartig, die eine verbesserte Stabilität bietet und seinen Einsatz als interner Standard in analytischen Anwendungen ermöglicht. Dies macht es besonders wertvoll in Forschungs- und Industrieumgebungen, in denen präzise Quantifizierung und Stabilität unerlässlich sind .

Biologische Aktivität

Flumazenil-D5 is a deuterated derivative of flumazenil, a well-known benzodiazepine antagonist. This compound is primarily utilized in clinical and research settings for its ability to reverse the effects of benzodiazepines, which are often used for sedation and anxiety relief. The incorporation of deuterium in this compound enhances its stability and allows for improved detection in analytical studies, particularly in pharmacokinetics. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions as a competitive antagonist at the gamma-aminobutyric acid (GABA) receptor complex. By binding to benzodiazepine receptors, it inhibits the action of benzodiazepines, effectively reversing their sedative effects. The compound has a reported IC50 value of approximately 2 nM in radioligand binding assays, indicating high potency in blocking these receptors .

Pharmacokinetics

This compound shares similar metabolic pathways with flumazenil, primarily undergoing hepatic metabolism through cytochrome P450 enzymes. Key metabolic products include de-ethylated flumazenil and its glucuronide conjugate. The presence of deuterium allows for differentiation between the parent compound and its metabolites during mass spectrometry analysis, facilitating accurate pharmacokinetic evaluations.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Receptor Target | GABA-A receptor (benzodiazepine site) |

| IC50 | 2 nM |

| Metabolism | Hepatic via cytochrome P450; major metabolites include de-ethylated flumazenil and glucuronide conjugates |

| Clinical Use | Reversal of benzodiazepine sedation and overdose |

| Research Applications | Internal standard for quantification in GC/LC-MS studies |

Efficacy in Benzodiazepine Overdose

A significant study involving 126 patients with benzodiazepine-induced unconsciousness demonstrated the efficacy of flumazenil (and by extension, this compound) in reversing sedation. Patients treated with flumazenil showed significant improvements on the Modified Glasgow Coma Scale (MGCS) compared to those receiving placebo (p < 0.01). Specifically, MGCS scores increased significantly at various time points post-administration, indicating rapid restoration of consciousness .

Continuous Infusion for Withdrawal Management

Another study evaluated the continuous infusion of flumazenil for managing withdrawal symptoms in patients detoxifying from high-dose benzodiazepines. Over a four-day period, serum concentrations of flumazenil decreased significantly while withdrawal symptoms improved. This suggests that continuous administration may facilitate better management of withdrawal symptoms compared to intermittent dosing .

Eigenschaften

Molekularformel |

C15H14FN3O3 |

|---|---|

Molekulargewicht |

308.32 g/mol |

IUPAC-Name |

1,1,2,2,2-pentadeuterioethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C15H14FN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3/i1D3,3D2 |

InChI-Schlüssel |

OFBIFZUFASYYRE-WNWXXORZSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C |

Kanonische SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.